molecular formula C17H18N2O2S B2445103 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 615279-80-6

2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2445103
CAS No.: 615279-80-6
M. Wt: 314.4
InChI Key: DLNLAGVFHNZMIJ-UHFFFAOYSA-N
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Description

2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptomethyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoimidazoles, halobenzoimidazoles.

Scientific Research Applications

2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.

    Medicine: Explored for its anticancer properties, as benzimidazole derivatives have shown activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-methoxybenzyl)thio)methyl)-1H-benzo[d]imidazole
  • **2-((4-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole
  • **2-((4-methylbenzyl)thio)methyl)-1H-benzo[d]imidazole

Uniqueness

2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-15-8-7-12(9-16(15)21-2)10-22-11-17-18-13-5-3-4-6-14(13)19-17/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNLAGVFHNZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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